5-Phenethyltetrahydrofuran-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
5-(2-phenylethyl)oxolan-2-ol |
InChI |
InChI=1S/C12H16O2/c13-12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChI Key |
KMUJWWARKYMPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenethyltetrahydrofuran 2 Ol and Analogs
Direct Synthesis Approaches for 5-Phenethyltetrahydrofuran-2-ol
Direct synthesis methods for this compound focus on constructing the target molecule in a minimal number of steps from readily available starting materials. These approaches are advantageous for their efficiency and atom economy.
Copper-Catalyzed Aerobic Molecular Reactions
Copper-catalyzed aerobic reactions have emerged as a powerful tool for the synthesis of various oxygen-containing heterocycles, including substituted tetrahydrofuranols. These reactions utilize molecular oxygen as an environmentally benign and abundant oxidant. nih.govrsc.orgrsc.org The versatility of copper catalysis allows for a range of transformations, including the oxidation of C-H bonds and the difunctionalization of alkenes. nih.govacs.org
The formation of tetrahydrofuranols through copper catalysis often proceeds via complex mechanistic pathways that can involve both one- and two-electron transfer processes. nih.govacs.org In many aerobic copper-catalyzed reactions, the mechanism can be described as an "oxidase-type" cycle, which involves two distinct half-reactions: the aerobic oxidation of the Cu(I) catalyst to Cu(II) and the subsequent Cu(II)-promoted reaction. nih.gov
A proposed pathway for the formation of substituted tetrahydrofurans involves the copper-catalyzed cyclization of γ-hydroxyalkenes. researchgate.net This process can be initiated by the activation of an alkene by a Cu(II) species, followed by intramolecular trapping by the hydroxyl group. researchgate.net Computational studies have provided insights into the intricate steps of these reactions, highlighting the role of the copper catalyst in facilitating key bond-forming events. nih.govuit.no For instance, in the vinylogous aerobic oxidation of unsaturated compounds, copper(II) plays a crucial role in substrate deprotonation, activation of molecular oxygen, and reduction of peroxy intermediates. nih.gov
The specific pathway can be influenced by the nature of the substrate and the reaction conditions. acs.org Both single-electron transfer (SET) and organometallic pathways have been identified in aerobic Cu(II)-catalyzed C-H oxidation reactions. acs.org
Hydroperoxide intermediates are frequently implicated in copper-catalyzed aerobic oxidation reactions. beilstein-journals.orgnih.gov These intermediates can be formed through the reaction of a carbon-centered radical with molecular oxygen. nih.gov The subsequent decomposition of the hydroperoxide, often catalyzed by the copper species, can lead to the formation of the desired alcohol product. nih.gov
Grignard Reagent-Mediated Transformations
Grignard reagents are highly versatile nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. mnstate.edusigmaaldrich.comadichemistry.com Their application in the synthesis of substituted tetrahydrofurans, including this compound, offers a powerful and direct route.
Phenethylmagnesium bromide, a specific Grignard reagent, can be utilized in the synthesis of this compound. This is typically achieved by the addition of the phenethyl Grignard reagent to a suitable electrophilic precursor containing the tetrahydrofuranone or a related lactol structure. nih.gov The nucleophilic carbon of the phenethylmagnesium bromide attacks the electrophilic carbonyl carbon of the precursor, leading to the formation of a new carbon-carbon bond and, after workup, the desired tertiary alcohol. youtube.comkhanacademy.org
The general reactivity of Grignard reagents with ketones and aldehydes to produce secondary and tertiary alcohols is a well-established transformation. khanacademy.org In the context of tetrahydrofuranol synthesis, γ-lactol derivatives can be converted into substituted tetrahydrofurans through reaction with Grignard reagents in the presence of a Lewis acid. nih.gov
Table 1: Examples of Grignard Reagents and Their Applications
| Grignard Reagent | Precursor | Product Type | Reference |
|---|---|---|---|
| Phenylmagnesium bromide | Ketones/Aldehydes | Secondary/Tertiary Alcohols | khanacademy.org |
| Butylmagnesium bromide | Acetoxytetrahydrofuran | Substituted Tetrahydrofuran (B95107) | nih.gov |
| Methylmagnesium bromide | γ-chlorobutyrophenones | Chiral 2,2-disubstituted THFs | nih.govrsc.org |
| Phenethylmagnesium chloride | Not specified | Not specified | sigmaaldrich.comsigmaaldrich.com |
Regioselectivity in Grignard Additions for Substituted Tetrahydrofurans
The regioselectivity of Grignard additions is a critical aspect in the synthesis of specifically substituted tetrahydrofurans. When the tetrahydrofuran precursor contains multiple electrophilic sites, the Grignard reagent may react at different positions. However, in the case of γ-lactones or γ-lactols, the addition typically occurs at the carbonyl carbon (or the carbon of the hemiacetal) due to its high electrophilicity.
For the synthesis of 2,5-disubstituted tetrahydrofurans, the stereochemistry of the starting material and the reaction conditions can influence the diastereoselectivity of the product. nih.gov For instance, the addition of Grignard reagents to chiral γ-lactol derivatives can proceed with varying degrees of diastereoselectivity. nih.gov In some cases, highly regioselective ring-opening of substituted tetrahydrofurans can be achieved with Grignard reagents, leading to functionalized primary alcohols. researchgate.net The development of stereoselective methods for the synthesis of highly substituted tetrahydrofurans is an active area of research. nih.govrsc.orguni-saarland.de
Cyclization Strategies for Tetrahydrofuran Ring Formation
The formation of the tetrahydrofuran ring is the cornerstone of synthesizing this compound. Cyclization strategies are paramount, involving the formation of the crucial C-O bond to close the five-membered ring. These methods can be broadly categorized into reactions that build the ring from a furan (B31954) precursor and those that cyclize an acyclic chain.
Metal-Catalyzed Cycloaddition Reactions to Furan Precursors
One powerful approach to substituted tetrahydrofurans involves the initial synthesis of a furan ring, which is subsequently reduced to the desired saturated heterocycle. Transition metal catalysis plays a pivotal role in the efficient assembly of polysubstituted furans from simple acyclic precursors. rsc.orgorganic-chemistry.org For instance, a furan bearing a phenethyl group at the 2-position and another substituent at the 5-position could serve as a key intermediate.
Methodologies for furan synthesis are diverse. Palladium-catalyzed reactions of enyne acetates can yield 2,5-disubstituted furans efficiently. organic-chemistry.org Similarly, gold and copper co-catalyzed three-component reactions provide a modular route to various substituted furans. organic-chemistry.org Once the appropriately substituted furan is obtained, the synthesis of the tetrahydrofuran ring can be completed. Catalytic hydrogenation of the furan ring is a common method to yield the corresponding tetrahydrofuran. mdpi.com This step can be achieved using various catalysts, such as rhodium or ruthenium complexes, often requiring control to prevent over-reduction or side reactions. For example, the hydrogenation of a 2-phenethyl-5-substituted furan would directly lead to the 2-phenethyl-5-substituted tetrahydrofuran core, which could then be converted to the target tetrahydrofuranol.
| Catalyst System | Reaction Type | Precursors | Product | Ref |
| Rh(COD)₂BF₄ / Chiral Ligand | [4+2] Cycloaddition | Furan-fused cyclobutanone, Imine | Furan-fused lactam | nih.gov |
| IPrAuNTf₂ | [4+4] Cycloaddition | Furan-fused cyclobutanone, Anthranil | Furan-fused lactam | nih.gov |
| Palladium(0) / Lewis Acid | Enyne Acetate Cyclization | Enyne acetate | 2,5-Disubstituted furan | organic-chemistry.org |
| TA-Au / Copper | Three-component Cascade | Alkyne, Aldehyde, Amine | Substituted furan | organic-chemistry.org |
| [Rh(cod)₂]SbF₆ / Chiral Phosphine | Asymmetric Hydrogenation | Dehydromorpholine (Furan analog) | Chiral Morpholine | rsc.org |
Intramolecular Cyclization Pathways to Tetrahydrofurans
Intramolecular cyclization represents a direct and highly effective strategy for constructing the tetrahydrofuran ring from an acyclic precursor. nih.gov These reactions typically involve a hydroxy group attacking an activated internal position to form the five-membered ether linkage. For the synthesis of this compound, a key precursor would be a substituted homoallylic alcohol, specifically a 1-phenylhex-5-en-2-ol derivative.
Several methods exist for inducing such cyclizations:
Iodoetherification: The reaction of a homoallylic alcohol with iodine and a base triggers an electrophilic cyclization. nih.govacs.org The iodine activates the double bond, which is then attacked by the tethered hydroxyl group in a 5-exo-trig fashion, leading to an iodomethyl-substituted tetrahydrofuran. This intermediate can then be further functionalized.
Oxy-Michael Addition: A hydroxyl group can add to an activated double bond, such as a nitroalkene, in an intramolecular fashion. This pathway, often promoted by a base like potassium tert-butoxide, is highly diastereoselective and yields highly substituted tetrahydrofurans. nih.gov
Acid-Catalyzed Cyclization of Epoxy Alcohols: The opening of an epoxide ring by a tethered alcohol is a classic and reliable method for tetrahydrofuran synthesis. nih.govnih.gov This reaction can be catalyzed by various acids and proceeds with predictable stereochemistry based on the epoxide's substitution pattern. For a precursor to this compound, an epoxy alcohol with the appropriate carbon skeleton would be required.
| Cyclization Strategy | Reagents/Catalyst | Precursor Type | Key Features | Ref |
| Iodoetherification | I₂, Base (e.g., NaHCO₃) | Homoallylic alcohol | Forms iodomethyl-THF; 5-exo-trig cyclization. | nih.govacs.org |
| Oxy-Michael Addition | Base (e.g., KOtBu) | Hydroxy-nitroalkene | Highly diastereoselective. | nih.gov |
| Epoxy Alcohol Cyclization | Acid (e.g., CSA, pTSA) | Epoxy alcohol | Classic method, stereospecific ring opening. | nih.govnih.gov |
| Sulfonyl-Mediated Cyclization | Base | Sulfonyl-substituted homoallylic alcohol | Stereoselectivity controlled by sulfone geometry. | ic.ac.uk |
| Oxidative Cyclization | OsO₄ (cat.), NMO | 1,5-Diene | Forms dihydroxylated tetrahydrofurans. | nih.gov |
Advanced Synthetic Techniques Applicable to Tetrahydrofuranols
Beyond the fundamental construction of the ring, advanced synthetic methods offer precise control over the three-dimensional structure of tetrahydrofuranols, which is crucial for their biological function. These techniques include stereoselective, asymmetric, and multicomponent strategies.
Stereoselective Synthesis of Tetrahydrofuranols
Stereoselective synthesis is essential for controlling the relative configuration of substituents on the tetrahydrofuran ring. researchgate.net For this compound, this pertains to the cis/trans relationship between the phenethyl group at C5 and the hydroxyl group at C2.
One effective strategy involves the nucleophilic addition to a cyclic oxonium ion intermediate generated from a γ-lactol. nih.gov The addition of titanium enolates derived from chiral auxiliaries to a protected γ-lactol, for example, can afford trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov Another powerful method is the oxonium-Prins cyclization, where an aldehyde condenses with a homoallylic alcohol in the presence of a Lewis acid like SnBr₄. This reaction can be guided to produce either cis or trans products depending on the substrate and reaction conditions, driven by the stability of the resulting carbocation intermediate. imperial.ac.uk The stereochemical outcome is often determined by kinetically controlled transition states. imperial.ac.uk
| Method | Key Reagents | Precursor | Stereochemical Outcome | Ref |
| Nucleophilic Addition to γ-Lactol | Ti-enolate of chiral auxiliary, γ-Lactol | (S)-Glutamic acid derivative | trans-2,5-disubstituted THF (up to 10:1 dr) | nih.gov |
| Oxonium-Prins Cyclization | SnBr₄ | Aldehyde, Homoallylic alcohol | cis- or trans-2,3-disubstituted THF | imperial.ac.uk |
| Base-Mediated Sulfone Cyclization | Base (e.g., KHMDS) | (E)- or (Z)-Vinylic sulfone alcohol | syn- or anti-2,5-disubstituted THF | ic.ac.uk |
| Oxidative Cyclization of 1,5-Dienes | OsO₄ (cat.), NMO | 1,5-Diene | Single stereoisomer formation | nih.gov |
Asymmetric Catalysis in Tetrahydrofuran Synthesis
Asymmetric catalysis introduces chirality, enabling the synthesis of a single enantiomer of this compound. frontiersin.org This is achieved using a small amount of a chiral catalyst to control the stereochemical course of the reaction.
A variety of catalytic systems have been developed:
Organocatalysis: Chiral amines or acids can catalyze reactions with high enantioselectivity. For instance, tandem iminium-enamine catalysis using a chiral prolinol-derived catalyst facilitates a double Michael addition to form highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivity. researchgate.net Another example is the use of confined imidodiphosphorimidate (IDPi) catalysts in vinylogous Prins cyclizations to produce 2,3-disubstituted tetrahydrofurans with outstanding diastereo- and enantioselectivities. acs.org
Metal-Based Catalysis: Chiral metal complexes are widely used. A dinuclear zinc catalyst has been shown to effectively catalyze the asymmetric synthesis of complex tetrahydrofuran spirooxindoles. acs.org Asymmetric hydrogenation of furan or dihydrofuran precursors using chiral rhodium or iridium catalysts is another powerful approach to generate chiral tetrahydrofuran cores. rsc.orgnih.gov
| Catalyst Type | Catalyst Example | Reaction | Enantioselectivity (ee) | Ref |
| Organocatalysis | Chiral Prolinol Derivative | Double Michael Addition | High ee | researchgate.net |
| Organocatalysis | Confined IDPi Catalyst | Vinylogous Prins Cyclization | Excellent ee | acs.org |
| Metal Catalysis | Dinuclear Zinc Complex | Michael/Hemiketalization | 75-99% ee | acs.org |
| Metal Catalysis | Chiral Rh-phosphine Complex | Asymmetric Hydrogenation | High ee | rsc.org |
| Metal Catalysis | Chiral Ir-N,P Ligand Complex | Asymmetric Hydrogenation | >99:1 er | nih.gov |
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.com This strategy offers a convergent and atom-economical route to elaborate molecular scaffolds.
The Prins cyclization can be adapted into a multicomponent format. nih.govnih.gov For example, the coupling of a ketone, a homoallylic alcohol, and an acid like methanesulfonic acid can rapidly generate substituted tetrahydropyran (B127337) rings, and similar principles can be applied to tetrahydrofuran synthesis. nih.gov Roush reported a three-component synthesis of tetrahydrofurans based on an allylsilane [3+2] annulation, coupling two different aldehydes with an allylboronate reagent. nih.gov Such a strategy could conceivably be adapted to construct the this compound skeleton by carefully choosing the aldehyde components, one of which would introduce the phenethyl group. These reactions are valuable for rapidly building molecular complexity and creating libraries of related compounds for further study.
| Reaction Name | Components | Catalyst/Promoter | Product Type | Ref |
| Prins-type Cyclization | Ketone, Homoallylic alcohol, Acid (MsOH) | Methanesulfonic Acid | Spirocyclic Tetrahydropyran | nih.gov |
| Allylsilane Annulation | Aldehyde 1, Aldehyde 2, Allylboronate | BF₃·OEt₂ | 2,5-Disubstituted Tetrahydrofuran | nih.gov |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | None | α-Acyloxycarboxamide | caltech.edu |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | None | α-Acylaminocarboxamide | caltech.edu |
Reaction Mechanisms and Chemical Transformations of 5 Phenethyltetrahydrofuran 2 Ol
Reactivity of the Hydroxyl Group
The hydroxyl group at the C2 position is not a simple alcohol; its attachment to a carbon that is also bonded to an oxygen atom (the anomeric carbon) makes it significantly more reactive. This positioning facilitates reactions involving the cleavage of the C-OH bond, as the resulting intermediate is stabilized by the adjacent ring oxygen.
Under acidic conditions, 5-Phenethyltetrahydrofuran-2-ol can undergo dehydration to form unsaturated cyclic ethers. This transformation is a pivotal reaction for this class of compounds, leading to the formation of substituted dihydrofurans. The mechanism for this reaction is typically considered to be E1-like, proceeding through a stabilized cationic intermediate rather than a concerted E2 pathway.
The acid-catalyzed dehydration of this compound does not proceed through a simple carbocation. Instead, the reaction involves a more stable, resonance-stabilized intermediate known as an oxocarbenium ion.
The mechanism unfolds in the following steps:
Protonation: The hemiacetal hydroxyl group is protonated by an acid catalyst (H-A), forming a good leaving group (water).
Formation of the Oxocarbenium Ion: The protonated hydroxyl group departs as a molecule of water. This loss is assisted by the neighboring ring oxygen, which donates a lone pair of electrons to stabilize the resulting positive charge. This creates a resonance-stabilized oxocarbenium ion, where the positive charge is delocalized between the C2 carbon and the ring oxygen atom.
Deprotonation: A weak base (A⁻) abstracts a proton from an adjacent carbon, typically C3, leading to the formation of a double bond and regenerating the acid catalyst.
The high stability of the oxocarbenium ion intermediate means that classical carbocation rearrangements (like hydride or alkyl shifts) are generally not observed in these systems. The positive charge is effectively stabilized by the resonance with the oxygen atom, making this intermediate the most favorable cationic species and precluding the formation of less stable, rearranged carbocations.
The final step of the dehydration mechanism, the deprotonation of the oxocarbenium ion, determines the position of the newly formed double bond. This step is governed by regioselectivity principles, primarily Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.
In the case of the this compound oxocarbenium ion, a proton can be abstracted from the C3 position. This elimination leads to the formation of 5-phenethyl-2,3-dihydrofuran. This product contains a trisubstituted enol ether, which is a thermodynamically favored structure. The alternative, abstraction of a proton from the methyl group of the phenethyl substituent, is not possible as it is too far from the cationic center. Therefore, the reaction is highly regioselective, yielding predominantly the 2,3-dihydrofuran (B140613) derivative.
Table 1: Regioselectivity in Dehydration of this compound
| Reactant | Intermediate | Potential Product | Stability | Major/Minor Product |
|---|
The hemiacetal functionality of this compound is readily susceptible to oxidation. This reaction provides a direct pathway to the corresponding γ-lactone, a valuable class of organic compounds.
The oxidation of the C2 hydroxyl group does not yield a ketone but rather a lactone (a cyclic ester). The product of this transformation is 5-phenethyl-dihydrofuran-2(3H)-one . This occurs because the carbon atom bearing the hydroxyl group is already part of an ether linkage. Oxidation converts the hemiacetal group [-CH(OH)-O-] into an ester group [-C(=O)-O-], forming the stable five-membered lactone ring.
This transformation is a fundamental reaction for lactols and is widely used in synthetic organic chemistry. The resulting lactone, 5-phenethyl-dihydrofuran-2(3H)-one, is a key structural motif in various natural products and serves as a versatile synthetic intermediate.
To achieve the conversion of this compound to its corresponding lactone efficiently and without side reactions (such as cleavage of the ether bond or reactions involving the phenyl group), specific and mild oxidation reagents are employed. The choice of oxidant is crucial for ensuring high yields and selectivity.
Several methodologies are well-suited for this transformation:
Chromium-Based Reagents: Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are classic reagents used for the oxidation of alcohols. They are particularly effective for oxidizing hemiacetals to lactones under mild, non-aqueous conditions, which prevents the ring-opening of the lactol or the resulting lactone.
N-Bromosuccinimide (NBS): NBS is a selective oxidizing agent for lactols. The reaction is often carried out in the presence of a radical initiator or light and proceeds under neutral conditions, which is advantageous for sensitive substrates.
Swern Oxidation and Variants: The Swern oxidation (using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride) and related methods like the Moffatt oxidation provide a very mild and highly selective means of converting hemiacetals to lactones without using heavy metals. These methods are compatible with a wide range of other functional groups.
Table 2: Comparison of Selective Oxidation Methods for Hemiacetals
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | High yield, non-aqueous | Toxic chromium waste |
| N-Bromosuccinimide (NBS) | CCl₄, light or AIBN | Neutral conditions, selective | Potential for radical side reactions |
Nucleophilic Substitution Reactions (SN1, SN2 Mechanisms)
Nucleophilic substitution reactions at the C2 position of this compound involve the replacement of the hydroxyl group, which is a poor leaving group, by a nucleophile. For this to occur, the hydroxyl group must first be activated. The mechanism of these substitutions, whether SN1 or SN2, is heavily influenced by the structure of the substrate and the reaction conditions. ucsb.edubyjus.com
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. The first, and rate-determining, step is the formation of a carbocation intermediate after the leaving group departs. byjus.com The second step is the rapid attack of the nucleophile on the carbocation. byjus.com SN1 reactions are favored for tertiary substrates because they can form relatively stable carbocations. chemist.sg Given that the hydroxyl group in this compound is on a secondary carbon, an SN1 pathway is possible, especially with polar protic solvents that can stabilize the ionic intermediates. youtube.comyoutube.com
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon at the same time as the leaving group departs. byjus.com This process leads to an inversion of stereochemistry at the reaction center. youtube.com SN2 reactions are sensitive to steric hindrance; they are most favorable for primary substrates and less so for secondary substrates. byjus.com For this compound, an SN2 reaction is a plausible pathway, particularly with strong nucleophiles and polar aprotic solvents. youtube.comyoutube.com
The conversion of this compound to other substituted tetrahydrofurans is a key transformation. This is typically achieved through nucleophilic substitution where the hydroxyl group is replaced by various nucleophiles. For instance, treatment with a hydrogen halide (like HBr or HCl) can convert the alcohol to the corresponding 2-halotetrahydrofuran. This halide can then be further displaced by other nucleophiles to create a range of substituted tetrahydrofurans. The choice of reaction conditions, such as the solvent and the nature of the nucleophile, will determine whether the reaction proceeds via an SN1 or SN2 mechanism, thereby affecting the stereochemical outcome of the product. byjus.com
Since the hydroxyl group (-OH) is a poor leaving group (as its conjugate acid, water, is a weak acid), it needs to be activated to facilitate nucleophilic substitution. Common strategies include:
Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH2+). This is a much better leaving group because it departs as a neutral water molecule. This strategy is often employed in SN1 reactions.
Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (like pyridine). This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. These are excellent leaving groups, making the carbon to which they are attached highly susceptible to nucleophilic attack via either SN1 or SN2 pathways.
Conversion to Halides: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the alcohol into the corresponding alkyl chloride or bromide. These halides are good leaving groups for subsequent substitution reactions.
Reactivity of the Tetrahydrofuran (B95107) Ring System
The tetrahydrofuran (THF) ring is a cyclic ether. While generally less reactive than their acyclic counterparts due to ring strain, they can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids or certain catalysts. libretexts.orgyoutube.com
Ring-Opening Reactions
The C-O bonds within the THF ring can be cleaved, leading to a variety of linear products. This process is often driven by the release of ring strain, although THF is less strained than smaller cyclic ethers like epoxides. libretexts.orgresearchgate.net
In the presence of a strong acid, the oxygen atom of the tetrahydrofuran ring can be protonated, forming an oxonium ion. youtube.com This makes the ring more susceptible to nucleophilic attack. A nucleophile can then attack one of the alpha-carbons, leading to the cleavage of a C-O bond and the opening of the ring. For example, reaction with a hydrogen halide (HX) can lead to the formation of a halo-alcohol. The regioselectivity of the attack on an unsymmetrical ether will depend on the reaction mechanism (SN1-like or SN2-like). libretexts.org
Table 1: Comparison of Ring-Opening Reaction Conditions
| Catalyst/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|
| Ytterbium triflate | Acetic anhydride | Dimeric ester | mdpi.com |
| Rhenium(VII) oxide | Trifluoroacetic anhydride, carboxylic acid | Nonsymmetrical diester | mdpi.com |
| MoCl5 | THF solvent | Dimerized chloro-ether | mdpi.com |
| SmI2 | Chelation control | Functionalized acylated iodide | mdpi.com |
N-heterocyclic carbenes (NHCs) have been shown to induce the ring-opening polymerization of cyclic ethers like ethylene (B1197577) oxide. nih.gov While less common for the less strained tetrahydrofuran, a similar mechanism is conceivable. The carbene can act as a nucleophile, attacking a carbon adjacent to the ether oxygen. This would form a zwitterionic intermediate. In the presence of a suitable electrophile or through rearrangement, this could lead to ring-opened products. Some studies have shown that reactions of boryl triflates with nucleophiles in THF can result in the incorporation of a ring-opened THF unit into the final product. rsc.org Theoretical studies on frustrated Lewis pairs (FLPs) have also explored the mechanism of THF ring-opening, highlighting the roles of Lewis acids and bases in activating the C-O bond. nih.govnih.govresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetic anhydride |
| D-arabitol |
| BINOL-phosphoric acid |
| Boryl trifluoromethanesulfonate |
| Carboxylic acid |
| Chloroesters |
| Copper(I) |
| Di-tert-butylsilanols |
| Ethylene oxide |
| Halo-alcohol |
| Hydrogen bromide (HBr) |
| Hydrogen chloride (HCl) |
| Hydrogen halide (HX) |
| Mesyl chloride (MsCl) |
| MoCl5 |
| N-heterocyclic carbene (NHC) |
| Phosphorus tribromide (PBr3) |
| Pyridine |
| Rhenium(VII) oxide |
| SmI2 |
| Thionyl chloride (SOCl2) |
| Tosyl chloride (TsCl) |
| Trifluoroacetic anhydride |
Transition Metal-Catalyzed Ring-Opening Transformations
While specific studies on transition metal-catalyzed ring-opening of this compound are not extensively detailed in the provided search results, the general principles of such reactions on related tetrahydrofuran systems can be inferred. Transition metals, by virtue of their ability to coordinate to the oxygen atom of the tetrahydrofuran ring, can facilitate the cleavage of the C-O bond. This activation makes the ring more susceptible to nucleophilic attack, leading to a variety of ring-opened products. The choice of metal catalyst and reaction conditions plays a crucial role in determining the regioselectivity and efficiency of these transformations.
Stereocontrol in Ring-Opening Processes
The stereochemical outcome of ring-opening reactions of substituted tetrahydrofurans like this compound is a critical aspect of their synthetic utility. The stereocenter at the C-5 position, bearing the phenethyl group, can influence the approach of the nucleophile. In reactions where the hydroxyl group at C-2 departs, the resulting carbocation or radical intermediate can be attacked from either face, potentially leading to a mixture of stereoisomers. Achieving high levels of stereocontrol often necessitates the use of chiral catalysts or auxiliaries that can direct the incoming nucleophile to a specific face of the molecule, thereby favoring the formation of one stereoisomer over the other.
Derivatization of the Tetrahydrofuran Scaffold
Beyond ring-opening, the this compound scaffold can be modified at specific positions to generate a range of derivatives with potentially new properties and applications.
The C-5 position, which bears the phenethyl group, is a key site for introducing structural diversity. While direct functionalization at this position on a pre-formed this compound ring can be challenging, synthetic strategies often involve the use of appropriately substituted starting materials. For instance, variations in the synthesis of the parent compound could allow for the introduction of different aryl or alkyl groups at this position.
Stereochemical Considerations in 5 Phenethyltetrahydrofuran 2 Ol Chemistry
Chiral Synthesis and Enantioselective Approaches
The synthesis of specific enantiomers of substituted tetrahydrofuranols is a significant area of research, driven by the need for enantiomerically pure compounds in various applications, including as building blocks for pharmaceuticals. chemistryviews.org Enantioselective strategies aim to produce a single enantiomer or a significant excess of one over the other.
Several key approaches have been developed for the enantioselective synthesis of chiral tetrahydrofuran (B95107) scaffolds:
Enzymatic Resolution: Lipase-catalyzed enzymatic resolution is a powerful method for separating enantiomers. For instance, Lipase-PS has been effectively used as a key step in the stereoselective synthesis of optically active substituted tetrahydrofuran derivatives. nih.gov This biocatalytic approach takes advantage of the enzyme's ability to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
Asymmetric Catalysis: Metal-catalyzed asymmetric reactions provide a direct route to enantiomerically enriched products. A one-pot sequential process involving a copper-catalyzed asymmetric Henry reaction followed by iodocyclization has been developed for γ,δ-unsaturated alcohols, yielding highly functionalized 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities (up to 97% ee). chemistryviews.org
Photoredox Catalysis: Visible-light-mediated deoxygenation of monoallylated diols, followed by an intramolecular cyclization, presents a modern and sustainable method. nih.gov This approach uses inexpensive starting materials and activates a hydroxy group towards radical reactions, leading to the formation of chiral tetrahydrofuran derivatives. nih.gov
Cyclization/Enzymatic Resolution Strategy: Another combined approach involves the initial cyclization to form a racemic mixture of the target heterocycle, followed by an enzymatic kinetic resolution to separate the enantiomers. This has been applied to the synthesis of enantiomerically pure 2-alkylidenetetrahydrofurans. researchgate.net
These methods highlight the diverse strategies available to access specific stereoisomers of tetrahydrofuran derivatives, which are directly applicable to the synthesis of enantiopure 5-phenethyltetrahydrofuran-2-ol.
Diastereoselective Synthesis of Tetrahydrofuranols
When multiple stereocenters are formed in a reaction, controlling the relative stereochemistry between them (diastereoselectivity) is crucial. For a molecule like this compound, this pertains to the relative orientation of the substituents at the C2 and C5 positions (and any other stereocenters).
Diastereoselective synthesis of substituted tetrahydrofurans can be achieved through various cyclization strategies:
Tandem Oxidative Cyclization: A palladium-catalyzed oxidative cyclization of certain alkenols can proceed with high diastereoselectivity. It has been shown that the introduction of a hydrogen-bond acceptor in the substrate can significantly enhance both reactivity and the diastereoselectivity of the cyclization. nih.gov Computational studies suggest this is due to specific conformational constraints imposed on the transition state by intramolecular hydrogen bonding. nih.gov
Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. For example, the iodocyclization of geometrically pure (E)- and (Z)-γ-hydroxy-δ-alkenoates can be used to synthesize 2,3,5-trisubstituted iodo-tetrahydrofurans with a defined stereochemical outcome. nottingham.ac.uk
Thermodynamic vs. Kinetic Control: In some reactions, the product stereochemistry is governed by thermodynamic stability. For instance, in the synthesis of tetrahydrofurans via nucleophilic addition of γ–chloroalkyl sulfones to aldehydes, the trans and cis stereoisomers can interconvert under the reaction conditions, leading to the thermodynamically more stable product as the major isomer. nih.gov
The table below summarizes findings on the diastereoselective synthesis of a substituted tetrahydrofuran using a Pd-catalyzed oxidative cyclization, highlighting the effect of a directing group.
| Entry | Substrate | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Alkenol without directing group | 1.5:1 | 75 |
| 2 | Alkenol with directing group | >20:1 | 95 |
| This table illustrates how the presence of a directing group can dramatically improve the diastereoselectivity of the cyclization reaction. Data adapted from reference nih.gov. |
Mechanistic Control of Stereochemistry
Understanding the reaction mechanism is fundamental to controlling the stereochemical outcome of a synthesis. The pathway a reaction follows dictates the spatial arrangement of atoms in the product.
The stereoselectivity of a reaction is often determined by the subtle energetic differences between competing reaction pathways. uou.ac.in In tetrahydrofuran synthesis, several mechanistic principles are at play:
Chelation Control: In metal-mediated processes, chelation can play a significant role in controlling stereochemistry. For example, a titanium-mediated synthesis of tetrahydrofurans from γ-alkoxyallylstannanes and aldehydes is believed to proceed through a chelated intermediate that directs the stereochemical outcome. nih.gov
Allylic Strain and Transition State Conformations: In the cyclization of homoallylic alcohols, allylic strain can influence the preferred transition state. The substituents often adopt pseudoaxial positions to minimize strain, leading to a predictable cis or trans relationship in the product. nottingham.ac.uk
Regioselectivity in Cyclization: Palladium-catalyzed oxidative cyclization typically proceeds with 5-exo Markovnikov regioselectivity. nih.gov The mechanism involves an anti-oxypalladation step, which helps define the stereochemical relationship between the newly formed C-O and C-Pd bonds. nih.gov
The choice between kinetically or thermodynamically controlled conditions can lead to different major stereoisomers. uou.ac.in A kinetically controlled reaction favors the product that is formed fastest, via the lowest energy transition state, while a thermodynamically controlled reaction yields the most stable product isomer. uou.ac.in
When a reaction occurs at a chiral center, the configuration of that center can either be inverted or retained. vedantu.com This is a crucial concept in stereospecific reactions.
Inversion of Configuration: This outcome is characteristic of bimolecular nucleophilic substitution (SN2) reactions. libretexts.org In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). libretexts.orgyoutube.com This forces the other three substituents on the carbon to "flip," resulting in an inversion of the stereochemical configuration (e.g., an R-enantiomer becomes an S-enantiomer). libretexts.orgyoutube.com
Retention of Configuration: Retention of configuration means the spatial arrangement of the groups around the chiral center remains the same after the reaction. vedantu.comyoutube.com This can occur through several mechanisms. One common scenario is a reaction that does not involve breaking a bond to the stereocenter. Another pathway involves a "double inversion," where two consecutive SN2 reactions take place. The first SN2 reaction inverts the configuration, and the second SN2 reaction inverts it back, resulting in a net retention of the original configuration. youtube.com SN1 reactions, which proceed through a planar carbocation intermediate, can lead to a mixture of both inversion and retention products, often resulting in racemization. youtube.com
For a chiral alcohol like this compound, converting the hydroxyl group into a good leaving group (e.g., a tosylate) and then performing an SN2 reaction with a nucleophile would lead to inversion of configuration at the C2 position. youtube.com
Stereochemical Characterization Methodologies
The unambiguous determination of the absolute and relative stereochemistry of molecules like this compound is essential. A combination of spectroscopic and analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the relative stereochemistry of diastereomers. nih.gov The coupling constants (J-values) and the chemical shifts of protons and carbons can differ significantly between cis and trans isomers. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide through-space correlation information, helping to establish the proximity of different substituents and thus their relative orientation on the tetrahydrofuran ring.
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of both relative and absolute stereochemistry. nih.gov
Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to separate enantiomers and determine the enantiomeric excess (ee) of a chiral sample. chemistryviews.org
Mass Spectrometry (MS): While not a primary tool for stereochemical determination, MS is crucial for confirming the molecular weight and fragmentation patterns of the synthesized compounds. nih.gov
The table below shows hypothetical 1H NMR data to illustrate how chemical shifts can differentiate between diastereomers.
| Proton | Diastereomer A (cis) Chemical Shift (ppm) | Diastereomer B (trans) Chemical Shift (ppm) |
| H-2 | 5.35 | 5.20 |
| H-5 | 4.10 | 4.25 |
| This table is for illustrative purposes and shows how the different spatial environments in cis and trans isomers can lead to distinct chemical shifts in their NMR spectra. |
Computational and Theoretical Investigations of 5 Phenethyltetrahydrofuran 2 Ol
Quantum Chemical Studies
Quantum chemical studies, primarily employing Density Functional Theory (DFT), offer a detailed understanding of the electronic structure, bonding, and reaction pathways of 5-Phenethyltetrahydrofuran-2-ol. These methods model the molecule at the electronic level, providing a fundamental perspective on its chemical nature.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the tetrahydrofuran (B95107) ring, the hydroxyl group, and the phenethyl substituent. Natural Bond Orbital (NBO) analysis is a common computational tool used to dissect the bonding within such a molecule. For the parent tetrahydrofuran (THF) ring, DFT calculations have shown that it is a polar cyclic ether with a significant dipole moment. The oxygen atom in the ring is a site of high electron density, which is a key factor in its chemical reactivity.
The introduction of a hydroxyl group at the 2-position and a phenethyl group at the 5-position significantly influences the electronic landscape. The hydroxyl group introduces further polarity and the potential for hydrogen bonding, both intramolecularly and with solvent molecules. The phenethyl group, with its aromatic ring, contributes a region of π-electron density that can engage in various non-covalent interactions.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. In substituted tetrahydrofurans, the HOMO is often localized on the oxygen atom of the ether linkage, indicating its nucleophilic character. researchgate.net The LUMO, conversely, is typically distributed over the C-O-C linkage, suggesting susceptibility to nucleophilic attack at the carbon atoms adjacent to the oxygen. The presence of the phenethyl group can modulate the energies and distributions of these orbitals.
A hypothetical NBO analysis for this compound would likely reveal hyperconjugative interactions that contribute to its stability. These interactions involve the donation of electron density from bonding orbitals to adjacent antibonding orbitals. For instance, interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of neighboring C-C and C-H bonds would be anticipated.
Table 1: Hypothetical Key Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Characteristic |
| Dipole Moment | Significant, due to the two oxygen atoms. |
| HOMO Localization | Primarily on the ether and hydroxyl oxygen atoms. |
| LUMO Localization | Distributed across the C-O bonds of the furan (B31954) ring. |
| NBO Charges | Negative charges on oxygen atoms, positive charges on adjacent carbons. |
Reaction Mechanism Elucidation via Computational Methods
Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. For instance, the elucidation of reaction mechanisms, such as ring-opening or substitution reactions, can be achieved through DFT calculations. nih.govacs.org These studies identify the reactants, products, intermediates, and transition states along a reaction coordinate.
A key reaction of tetrahydrofuran derivatives is their ring-opening, which can be initiated by various reagents. acs.orgnih.gov Computational studies on the ring-opening of THF itself have detailed the energetics and structural changes throughout the process. nih.govacs.orgresearchgate.net For this compound, a hypothetical acid-catalyzed ring-opening reaction could be modeled. This would likely involve protonation of the ether oxygen, followed by nucleophilic attack at either the C2 or C5 position, leading to the cleavage of a C-O bond. The phenethyl and hydroxyl substituents would influence the regioselectivity of this attack due to steric and electronic effects.
Similarly, the synthesis of substituted tetrahydrofurans often involves cyclization reactions. nih.govresearchgate.net Computational modeling can predict the stereochemical outcome of such reactions by comparing the energies of different diastereomeric transition states. datapdf.com For the formation of this compound, a computational study could analyze the cyclization of a precursor molecule, determining the most favorable pathway leading to the observed stereoisomers.
Transition State Analysis in Key Transformations
The identification and characterization of transition states are a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the minimum energy path of a reaction and is characterized by a single imaginary vibrational frequency. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
For a hypothetical transformation of this compound, such as an oxidation or a substitution reaction, transition state theory combined with computational chemistry can provide invaluable data. For example, in the autoxidation of THF, DFT calculations have been used to determine the energy barriers for hydrogen abstraction, a key step in the process. rsc.org Similar calculations for this compound would assess the relative reactivity of the different C-H bonds, predicting which position is most susceptible to radical attack.
The geometry of the transition state reveals the arrangement of atoms at the point of maximum energy, offering clues about the reaction mechanism. For instance, in an S_N2 reaction at one of the chiral centers, the transition state would show the incoming nucleophile and the leaving group in a trigonal bipyramidal arrangement around the central carbon atom.
Table 2: Illustrative Data from a Hypothetical Transition State Analysis for a Reaction of this compound
| Transformation | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Key Geometric Feature of TS |
| Hypothetical S_N2 at C2 | -5.2 | +15.8 | 21.0 | Trigonal bipyramidal carbon at C2 |
| Hypothetical Ring Opening | -2.1 | +25.4 | 27.5 | Elongated C5-O bond |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a time-resolved picture of the molecular motions of this compound, offering insights into its conformational landscape and the dynamics of its interactions with its environment.
Conformational Analysis of this compound
The tetrahydrofuran ring is not planar and exists in a number of puckered conformations, most commonly the envelope and twist forms. The substituents on the ring significantly influence the relative energies of these conformers. For this compound, the presence of a bulky phenethyl group at the 5-position and a hydroxyl group at the 2-position will lead to a complex conformational equilibrium.
A comprehensive conformational analysis using molecular dynamics or other computational techniques would identify the low-energy conformers and the energy barriers between them. The relative populations of these conformers would depend on the interplay of steric hindrance between the substituents and any intramolecular hydrogen bonding involving the hydroxyl group. The orientation of the phenethyl group relative to the ring would also be a key conformational variable. Studies on similarly substituted cyclic systems, such as 1,3-dioxanes, have shown that the conformational equilibrium is sensitive to the solvent environment. acs.org
Table 3: Hypothetical Relative Energies of Conformers of this compound
| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Predicted Population (at 298 K) |
| Twist (Phenethyl equatorial, OH axial) | 0.00 | C1-C2-C3-C4 = 35° | 60% |
| Envelope (Phenethyl equatorial, OH equatorial) | 0.85 | O-C1-C2-C3 = 0° | 25% |
| Twist (Phenethyl axial, OH equatorial) | 2.50 | C1-C2-C3-C4 = -33° | 15% |
Reaction Dynamics at the Molecular Level
Molecular dynamics simulations can be used to study the dynamics of chemical reactions in solution, providing a more realistic picture than static quantum chemical calculations. rsc.org For a reaction involving this compound, an MD simulation could track the trajectories of the reacting molecules, including the role of the solvent in stabilizing intermediates and transition states.
For example, in a simulated reaction environment, one could observe the approach of a reactant to the this compound molecule, the formation of a pre-reaction complex, the structural fluctuations leading to the transition state, and the subsequent formation of products. These simulations can reveal the importance of specific solvent molecules in mediating proton transfer or stabilizing charge separation. Such studies on the synthesis of substituted tetrahydrofurans have highlighted the role of dynamic effects in determining the final product distribution. researchgate.net
Density Functional Theory (DFT) Modeling for Predicting and Rationalizing Stereochemistry
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and the origins of stereoselectivity in the synthesis of substituted tetrahydrofurans. By modeling the potential energy surfaces of reaction pathways, researchers can identify the transition states that govern the formation of different stereoisomers. The relative energies of these transition states provide a quantitative prediction of the diastereomeric or enantiomeric excess that can be expected in a given reaction.
For instance, in the context of synthesizing multifunctional tetrahydrofurans through reactions like the Petasis-Ferrier rearrangement, DFT calculations have been instrumental. nih.gov These studies have shown that the formation of the five-membered tetrahydrofuran ring can proceed through a stepwise mechanism involving an oxocarbenium enolate intermediate. nih.gov The subsequent aldol-type cyclization is the stereochemistry-determining step. DFT calculations can model the different approaches of the reacting moieties, allowing for the rationalization of the observed stereochemical outcomes. nih.gov
A key aspect of these computational models is the ability to account for the influence of catalysts, solvents, and substituent effects on the transition state geometries and energies. For example, in gold-catalyzed enyne cycloisomerization reactions to form tetrahydrofuran derivatives, DFT calculations have been used to understand the role of hydrogen-bonding interactions between the substrate and the chiral ligand in inducing stereoselectivity. acs.org These models can pinpoint the specific interactions that stabilize one transition state over another, thereby explaining the observed enantioselectivity. acs.org
The table below illustrates the kind of data that can be generated from DFT studies to predict stereochemical outcomes, based on a representative reaction for forming a substituted tetrahydrofuran.
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Stereoisomer | Predicted Enantiomeric Excess (%) |
| TS-A (leading to R-isomer) | 0.0 | R | 95 |
| TS-B (leading to S-isomer) | +2.0 |
This table is a representative example based on DFT calculation principles for stereoselectivity and does not represent actual data for this compound.
Furthermore, DFT has been employed to understand the stereoselectivity in other complex reactions forming tetrahydrofuran rings. For example, in the Diels-Alder reaction between 2,5-dimethylfuran (B142691) and acrolein, DFT investigations have been used to explore the stereoselectivity when catalyzed by a Lewis acid. acs.org Similarly, in nickel-catalyzed cross-coupling reactions, DFT calculations on transition states have successfully accounted for the observed enantioselectivity. acs.org
Application of Theoretical Chemistry in Catalyst Design for Tetrahydrofuranol Synthesis
Theoretical chemistry plays a pivotal role in the modern development of catalysts for the synthesis of complex molecules like substituted tetrahydrofuranols. By providing a molecular-level understanding of catalytic cycles, computational models guide the design of new catalysts with enhanced activity, selectivity, and stability.
One of the primary applications of theoretical chemistry is in the screening of potential catalysts and ligands. For reactions such as the hydroalkoxylation of alkenes to form cyclic ethers, computational methods can predict the efficacy of various metal-ligand combinations. uchicago.edu This in-silico screening significantly reduces the experimental effort required to identify optimal catalytic systems.
In the context of synthesizing furan derivatives, which are often precursors to tetrahydrofurans, theoretical studies have been used to understand catalyst behavior. For example, in the conversion of biomass-derived furans, zeolites are often used as catalysts. frontiersin.org Theoretical models can help in understanding how the pore structure and acidity of different zeolites influence the reaction pathways and product distribution. frontiersin.org This knowledge can then be used to design zeolites with improved performance for specific transformations.
Moreover, theoretical chemistry is instrumental in elucidating the mechanism of catalyst action. For instance, in the palladium-catalyzed oxidative arylation of furan-2-carbonyl compounds, a reaction proposed to proceed through a Pd(II)-Pd(IV) catalytic cycle, DFT modeling can provide evidence for the proposed mechanism by calculating the energies of intermediates and transition states. acs.org A deeper understanding of the catalytic cycle allows for the rational modification of the catalyst to improve its performance.
The following table provides an example of how theoretical calculations can be used to compare the performance of different catalysts for a generic furan hydrogenation reaction, a key step in the synthesis of tetrahydrofurans.
| Catalyst | Support | Calculated Activation Barrier (kcal/mol) | Predicted Conversion (%) | Predicted Selectivity to Tetrahydrofuranol (%) |
| Ni-doped Mo Carbide | Carbon | 15.2 | 98 | 85 |
| Ni-doped Mo Carbide | SiO2 | 18.5 | 85 | 70 |
| Ni-doped Mo Carbide | Al2O3 | 20.1 | 75 | 60 |
This table is a representative example based on findings for furan hydrogenation and does not represent actual data for this compound synthesis. The data is adapted from findings on furfural (B47365) hydrogenation. mdpi.com
Role As an Intermediate and Precursor in Advanced Organic Synthesis
Strategic Use in Multi-Step Synthesis
In the realm of multi-step synthesis, 5-Phenethyltetrahydrofuran-2-ol and its analogs are valuable building blocks. The hemiacetal (or lactol) functionality is a masked aldehyde, which can be revealed or can react in a stereocontrolled manner. This latent reactivity is a cornerstone of its strategic use, allowing for the sequential introduction of functionalities and the construction of stereochemically rich molecules.
One common strategy involves the reaction of the lactol with various nucleophiles. For instance, treatment of acetylated γ-lactols with titanium enolates of N-acetyl (R)-oxazolidin-2-thiones has been shown to produce trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov This approach allows for the controlled formation of a new carbon-carbon bond at the C-2 position of the tetrahydrofuran (B95107) ring. A simple transesterification can then yield the corresponding methyl esters, demonstrating a concise and efficient step in a longer synthetic sequence. nih.gov
The synthesis of 2,5-disubstituted tetrahydrofurans often relies on the stereoselective functionalization of lactols. An asymmetric synthesis of these structures has been achieved through the reduction of a lactol generated in situ from a γ-hydroxyketone bearing a chiral sulfoxide (B87167) auxiliary. nih.gov This method highlights the ability to control the stereochemistry at both the C-2 and C-5 positions, which is crucial in the total synthesis of many natural products.
Below is a table summarizing the strategic applications of related tetrahydrofuran-2-ol intermediates in multi-step synthesis:
| Precursor | Reagent(s) | Product | Significance |
| Acetylated γ-lactol | Titanium enolate of N-acetyl (R)-oxazolidin-2-thione | trans-2,5-Disubstituted tetrahydrofuran | High diastereoselectivity (trans/cis ratio 90:10–100:0) in C-C bond formation. nih.gov |
| γ-Hydroxyketone with chiral sulfoxide | Reducing agent | 2,5-cis-Disubstituted tetrahydrofuran | Asymmetric synthesis with good diastereomeric ratio (86:14). nih.gov |
| 4-Phenyllactol | Allyltrimethylsilane, Lewis acid | 2-Allyl-4-phenyl-tetrahydrofuran | High diastereoselectivity (95:5) for the trans-isomer. nih.gov |
Formation of Complex Molecular Architectures
The tetrahydrofuran ring is a prevalent core in numerous natural products, and this compound serves as a key precursor for building more complex, often polycyclic, molecular architectures. The inherent reactivity of the lactol allows it to participate in cyclization reactions to form fused or spirocyclic systems.
For example, the intramolecular reaction of a nucleophile tethered to the phenethyl side chain with the activated lactol can lead to the formation of bicyclic structures. While no direct examples involving this compound are available, analogous transformations are well-documented. For instance, manganese(III) acetate-mediated oxidative radical cyclizations have been employed to synthesize bicyclic tetrahydrofurans from linear precursors. rsc.org
Furthermore, the ring-opening of the tetrahydrofuran-2-ol can be followed by a subsequent cyclization, leading to rearranged or more complex heterocyclic systems. The ring-opening can be initiated by various reagents, including those that generate an oxonium ion. rsc.org This reactive intermediate can then be trapped by a suitably positioned nucleophile to forge a new ring system.
The construction of spirocycles, a common motif in natural products, can also be envisioned starting from this compound. For instance, a rhodium-catalyzed hydroformylation of an ethynyl (B1212043) steroid, followed by oxidation, has been used to generate a spirocyclic lactone via a spirocyclic lactol intermediate. nih.gov This strategy could be adapted to derivatives of this compound to access novel spirocyclic compounds. nih.govrsc.org
Precursor for Advanced Heterocyclic Compounds
The this compound scaffold is a valuable starting point for the synthesis of other advanced heterocyclic compounds, particularly those containing nitrogen. The lactol functionality can be converted into a cyclic iminium ion, which can then undergo further reactions.
A key transformation in this regard is the reductive amination of the lactol. This reaction, typically carried out in the presence of an amine and a reducing agent, replaces the hydroxyl group with an amino group, leading to the formation of a substituted pyrrolidine (B122466). The resulting 2-phenethyl-substituted pyrrolidine can then be further elaborated. This strategy is fundamental in the synthesis of various alkaloids. For example, the synthesis of indolizidine and quinolizidine (B1214090) alkaloids often involves intermediates derived from lactols. rsc.orgrsc.org The synthesis of pyrrolizidine (B1209537) alkaloids such as alexine (B40350) has been accomplished using lactol intermediates derived from sugars, which are then converted to the core pyrrolizidine structure. nih.gov
The general synthetic utility is highlighted in the synthesis of various nitrogen-containing heterocycles, where cyclic hemiacetals serve as precursors to bicyclic systems. organic-chemistry.orgadelaide.edu.au For instance, the synthesis of indolizidine alkaloids like (+)-septicine has utilized a nickel-catalyzed cycloaddition to form a piperidinone core, which is a related six-membered ring system. nih.gov
The following table provides examples of advanced heterocyclic compounds synthesized from lactol precursors:
| Lactol Precursor Type | Target Heterocycle | Key Transformation |
| Sugar-derived lactol | Pyrrolizidine alkaloid (e.g., Alexine) | Reductive amination, cyclization |
| General γ-lactol | Indolizidine alkaloid | Reductive amination, further cyclizations |
| Steroidal hemiacetal | Spirocyclic piperidine | Cyclocondensation with an amine |
Tandem and Cascade Reactions Involving Tetrahydrofuranols
Tetrahydrofuranols like this compound are excellent substrates for tandem and cascade reactions, which allow for the rapid construction of molecular complexity from simple starting materials in a single pot. wikipedia.org These reactions are often initiated by the formation of a reactive intermediate from the lactol.
A common cascade initiation involves the acid-catalyzed formation of an N-acyliminium ion or an oxonium ion from the lactol. This electrophilic species can then be trapped by a tethered nucleophile, triggering a cascade of bond-forming events. For example, the intramolecular trapping of an oxonium ion generated from a lactol can lead to the formation of bicyclic ether systems. organic-chemistry.org
Tandem reactions can also be designed where the ring-opening of the tetrahydrofuranol is followed by a subsequent, unrelated reaction. For instance, a tandem cycloisomerization-hydroalkoxylation of homopropargylic alcohols can proceed through a lactol-like intermediate to form tetrahydrofuranyl ethers. organic-chemistry.org
While specific cascade reactions involving this compound are not explicitly documented, the principles are well-established with analogous structures. Oxidative cyclizations of tryptamine (B22526) derivatives to form C3a-oxygenated pyrroloindolines represent a type of tandem reaction where a complex heterocyclic system is formed in one step. syr.edu Such strategies could be applied to derivatives of this compound to access novel, complex molecules.
Q & A
Q. What are the recommended synthetic routes for 5-Phenethyltetrahydrofuran-2-ol, and what factors influence yield optimization?
- Methodological Answer : Synthesis of this compound can be approached via cyclization of precursor diols or stereoselective reduction of furan derivatives. Key factors include:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd or Ru) may enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., hexafluoropropan-2-ol) improve reaction kinetics by stabilizing intermediates .
- Temperature Control : Low temperatures (0–25°C) reduce side reactions, as seen in analogous tetrahydrofuran syntheses .
Example workflow:
| Step | Parameter | Typical Range |
|---|---|---|
| Cyclization | Catalyst | Pd(OAc)₂ (0.5–2 mol%) |
| Reduction | Temperature | −10°C to RT |
| Purification | Chromatography | Silica gel, ethyl acetate/hexane |
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer : Stereochemical analysis requires a combination of:
- NMR Spectroscopy : - and -NMR to identify coupling constants (e.g., for cis/trans isomerism) and substituent orientation .
- X-ray Crystallography : Definitive confirmation of absolute configuration, as applied to structurally similar tetrahydrofuran derivatives .
- Optical Rotation : Correlates with enantiomeric purity when chiral centers are present .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of tetrahydrofuran derivatives like this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Systematic Review Protocols : Follow EFSA guidelines for study inclusion criteria (e.g., standardized exposure routes, dose ranges) to ensure comparability .
- Replication Studies : Reproduce key experiments using identical reagents and protocols (e.g., solvent purity ≥99%, validated cell lines) .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, adjusting for confounding variables (e.g., pH, temperature) .
Q. What strategies are effective for controlling stereoselectivity in the synthesis of this compound?
- Methodological Answer : Stereoselectivity can be directed via:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-epoxides) to induce desired configurations .
- Asymmetric Catalysis : Enantioselective hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor one pathway (e.g., low temps for kinetic products) .
Example optimization table:
| Strategy | Conditions | Enantiomeric Excess (ee) |
|---|---|---|
| Chiral catalyst | Ru-BINAP, 50°C | 85–92% |
| Kinetic control | −20°C, 2 h | 78% |
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments for evaluating this compound’s bioactivity?
- Methodological Answer : Follow a tiered approach:
- Pilot Studies : Test a broad dose range (e.g., 1 nM–100 µM) to identify the effective concentration window .
- Mechanistic Assays : Use pathway-specific reporters (e.g., luciferase for NF-κB activation) to isolate biological targets .
- Statistical Power : Ensure n ≥ 3 replicates per group and apply ANOVA with post-hoc corrections .
Q. What computational tools are available to predict the reactivity of this compound in novel reactions?
- Methodological Answer : Leverage AI-driven platforms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
